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molecular formula C12H19NO4 B2453212 Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate CAS No. 331713-79-2

Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate

Cat. No. B2453212
M. Wt: 241.287
InChI Key: GCQOFFVMMOBQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394324B2

Procedure details

A solution of 18.70 g (0.12 mol) ethyl 4-piperidinecarboxylate in 50 ml tetrahydrofuran was added dropwise to a solution of 10.00 g of diketene (0.12 mol) in 200 ml tetrahydrofuran at −5 to 0° C. After 1 h stirring at 0° C. no more starting material was detected by thin layer chromatography. The reaction mixture was evaporated and the residue purified by column chromatography.
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:3][CH2:2]1.[CH2:12]=[C:13]1[O:17][C:15](=[O:16])[CH2:14]1>O1CCCC1>[O:17]=[C:13]([CH3:12])[CH2:14][C:15]([N:1]1[CH2:6][CH2:5][CH:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:3][CH2:2]1)=[O:16]

Inputs

Step One
Name
Quantity
18.7 g
Type
reactant
Smiles
N1CCC(CC1)C(=O)OCC
Name
Quantity
10 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 1 h stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O=C(CC(=O)N1CCC(CC1)C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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